C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine
Brand Name: Vulcanchem
CAS No.: 885280-05-7
VCID: VC3294296
InChI: InChI=1S/C12H14N2S/c1-8-3-9(2)5-10(4-8)12-14-11(6-13)7-15-12/h3-5,7H,6,13H2,1-2H3
SMILES: CC1=CC(=CC(=C1)C2=NC(=CS2)CN)C
Molecular Formula: C12H14N2S
Molecular Weight: 218.32 g/mol

C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine

CAS No.: 885280-05-7

Cat. No.: VC3294296

Molecular Formula: C12H14N2S

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine - 885280-05-7

Specification

CAS No. 885280-05-7
Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
IUPAC Name [2-(3,5-dimethylphenyl)-1,3-thiazol-4-yl]methanamine
Standard InChI InChI=1S/C12H14N2S/c1-8-3-9(2)5-10(4-8)12-14-11(6-13)7-15-12/h3-5,7H,6,13H2,1-2H3
Standard InChI Key CDXMXINYJVOIPU-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C2=NC(=CS2)CN)C
Canonical SMILES CC1=CC(=CC(=C1)C2=NC(=CS2)CN)C

Introduction

C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine is a chemical compound with a molecular formula of C12H14N2S and a molecular weight of 218.32 g/mol. This compound is of interest in various research contexts due to its unique structural features, which include a thiazole ring and a methylamine group attached to a 3,5-dimethylphenyl moiety.

Synthesis and Preparation

The synthesis of C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine typically involves multi-step organic synthesis methods. These may include the formation of the thiazole ring through condensation reactions, followed by the introduction of the 3,5-dimethylphenyl group via cross-coupling reactions, and finally, the addition of the methylamine group through nucleophilic substitution or reductive amination.

Applications and Research Findings

C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine is used in various research applications, particularly in the fields of medicinal chemistry and materials science. Its potential biological activities, such as antimicrobial or anticancer properties, are of interest due to the presence of the thiazole ring, which is known for its bioactive properties. Additionally, its structural features make it suitable for studying molecular interactions and designing new materials.

Application AreaPotential Uses
Medicinal ChemistryAntimicrobial, anticancer research
Materials ScienceMolecular interactions, material design

Safety and Handling

Handling C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine requires caution due to its potential chemical reactivity. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to minimize risks associated with exposure . It is essential to follow proper laboratory protocols when working with this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator